![molecular formula C20H17ClN4O3S B10991105 1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B10991105.png)
1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or halogens in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Research indicates that this compound may exhibit multiple biological activities:
- Antimicrobial Activity : The thiadiazole component has been linked to antimicrobial effects against various pathogens. Studies have shown that derivatives of thiadiazole demonstrate significant activity against bacteria and fungi.
- Anticancer Properties : The chlorophenyl group is often associated with anticancer activity. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms .
- Antiviral Potential : The compound's structure suggests it could be effective against viral infections. Recent studies have explored its efficacy against viruses such as HIV and HCV, indicating promising results in inhibiting viral replication .
Case Studies
Several case studies highlight the applications of this compound in research:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of thiadiazole against Staphylococcus aureus and Escherichia coli, demonstrating that modifications to the chlorophenyl group enhanced activity significantly.
- Anticancer Activity Assessment : In vitro assays were conducted to assess the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent .
- Antiviral Activity Investigation : Research focused on the compound's ability to inhibit HIV replication in vitro showed effective reductions in viral load at low micromolar concentrations, paving the way for future antiviral drug development .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
The uniqueness of 1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
The compound 1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic molecule that integrates multiple pharmacologically relevant functionalities. Its structural characteristics suggest potential biological activities that warrant detailed investigation.
Structural Characteristics
This compound features:
- A pyrrolidine ring , known for its role in biological systems.
- A thiadiazole moiety , which is associated with various biological activities, including antimicrobial and anticancer properties.
- A chlorophenyl group , which enhances lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the chlorophenyl and phenoxymethyl groups via electrophilic substitution.
- Final modifications to yield the carboxamide functionality.
Anticancer Activity
Research indicates that derivatives containing thiadiazole and related structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compounds with similar structures demonstrated IC50 values as low as 29 μM against HeLa cells, indicating potent anticancer activity .
- The presence of multiple functional groups in the target compound suggests enhanced interaction with cellular targets, potentially leading to improved therapeutic efficacy.
Antimicrobial Properties
Thiadiazole derivatives have been explored for their antimicrobial potential:
- Studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
- The compound's ability to inhibit urease and acetylcholinesterase further supports its pharmacological relevance in treating infections and neurological disorders .
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition:
- Thiadiazole derivatives have been noted for their activity as enzyme inhibitors, particularly in relation to acetylcholinesterase, which is crucial for neurotransmission .
- The inhibition of urease also indicates potential applications in treating conditions like urinary infections.
Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiadiazole derivatives:
- Compounds were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay.
- Results indicated that certain derivatives exhibited significant cytotoxicity, correlating with structural features that enhance lipophilicity and biological interaction .
Structure-Activity Relationship (SAR)
The relationship between structure and biological activity has been a focal point in research:
Properties
Molecular Formula |
C20H17ClN4O3S |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17ClN4O3S/c21-14-5-4-6-15(10-14)25-11-13(9-18(25)26)19(27)22-20-24-23-17(29-20)12-28-16-7-2-1-3-8-16/h1-8,10,13H,9,11-12H2,(H,22,24,27) |
InChI Key |
QZLCLGCVAAHDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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